molecular formula C15H16BrN3O B6720484 N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide

N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide

Cat. No.: B6720484
M. Wt: 334.21 g/mol
InChI Key: VUBKHPAZLPEHBR-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives

Properties

IUPAC Name

N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-15(2,9-11-3-5-13(16)6-4-11)19-14(20)12-7-8-17-18-10-12/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBKHPAZLPEHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)NC(=O)C2=CN=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide typically involves the reaction of 4-bromobenzyl chloride with 2-methylpropan-2-amine to form the intermediate N-[1-(4-bromophenyl)-2-methylpropan-2-yl]amine. This intermediate is then reacted with pyridazine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or thiourea in water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with a similar structure but lacking the bromophenyl and methylpropan-2-yl groups.

    Pyridazinone: A derivative of pyridazine with an additional oxygen atom in the ring structure.

    4-Bromo-2-methoxyphenol: A compound with a similar bromophenyl group but different functional groups attached.

Uniqueness

N-[1-(4-bromophenyl)-2-methylpropan-2-yl]pyridazine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the pyridazine ring contributes to its potential biological activities.

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